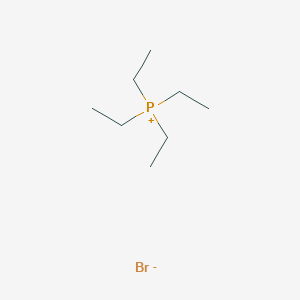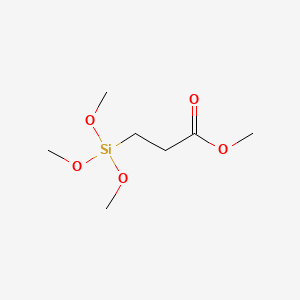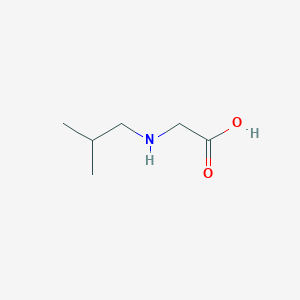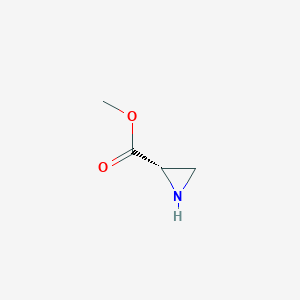
Chloro(dimethyl)isopropylsilane
Overview
Description
Chloro(dimethyl)isopropylsilane, also known as Chloro-isopropyl-dimethylsilane, DMIPSCl, Dimethylisopropylchlorosilane, Dimethylisopropylsilyl chloride, or Isopropyldimethylchlorosilane, is a chemical compound with the linear formula (CH3)2CHSi(CH3)2Cl . It has a molecular weight of 136.70 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula (CH3)2CHSi(CH3)2Cl . The InChI string for this compound is 1S/C5H13ClSi/c1-5(2)7(3,4)6/h5H,1-4H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 109-110 °C/738 mmHg and a density of 0.869 g/mL at 25 °C . The refractive index n20/D is 1.416 (lit.) .Scientific Research Applications
Molecular Structure and Bonding Studies
- Chloro(dimethyl)isopropylsilane derivatives have been studied for their unique molecular structures, particularly focusing on the Si-Cl coordinate bond. For example, the molecular structure of chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane has been analyzed through X-ray studies, highlighting the trigonal-bipyramidal coordination and the displacement of the Si atom towards the oxygen atom, confirming the presence of a coordinate bond between the silicon atom and chloride ion (Macharashvili et al., 1988).
Organic Synthesis and Chemical Transformations
- This compound compounds have been explored in organic synthesis and chemical transformations. For instance, the study of isopropyl 5-chloro-2-hydroxycarbanilate revealed its thermal degradation to various compounds, indicating its potential in synthetic chemistry (Still & Mansager, 1971).
Anti-HIV Activity of Derivatives
- Research has also been conducted on this compound derivatives for potential anti-HIV activity. Chloro-1,4-dimethyl-9H-carbazole derivatives have shown promising results in preliminary biological investigations, suggesting potential in developing new anti-HIV drugs (Saturnino et al., 2018).
Spectroscopic Analysis and Isomerism
- Spectroscopic techniques like infrared and Raman spectroscopy have been utilized to study chloro(isopropyl)silanes, particularly focusing on their molecular vibrations and rotational isomerism. This research provides insights into the stability and conformational preferences of these compounds (Ohno et al., 1979).
Polymerization and Cyclization Reactions
- The reactivity of dimethyl(chloromethyl)alkenylsilanes in polymerization and cyclization reactions has been studied, leading to various thiasilacyclopentane and thiasilacyclohexane derivatives. These studies expand the understanding of the reactivity and potential applications of this compound in polymer chemistry (Voronkov et al., 1983).
Agrochemical Research
- This compound compounds have been investigated in agrochemical research, particularly in understanding the formation of S-cysteinyl conjugates in plants, which has implications for the study of herbicide metabolism and environmental impact (Still & Rusness, 1977).
Environmental Impact Studies
- The environmental impact and behavior of this compound compounds have been studied, including their transformation in soil and water systems. This research is crucial for assessing the environmental safety and degradation pathways of these compounds (Harrison et al., 1976).
Safety and Hazards
Chloro(dimethyl)isopropylsilane is classified as a dangerous good for transport and may be subject to additional shipping charges . It is highly flammable and can cause severe skin burns and eye damage . The safety information pictograms include GHS02 and GHS05 . The hazard classifications include Flam. Liq. 2 and Skin Corr. 1B . The precautionary statements include P210, P233, P240, P280, P303 + P361 + P353, and P305 + P351 + P338 .
Mechanism of Action
Target of Action
Isopropyldimethylchlorosilane, also known as Chloro(dimethyl)isopropylsilane, is a chemical compound used primarily in research and industrial applications
Result of Action
Given its use in research and industrial applications, it may have a variety of effects depending on the specific context of its use .
Action Environment
The action, efficacy, and stability of Isopropyldimethylchlorosilane can be influenced by various environmental factors. For instance, it may react with water and moisture in the air, forming hydrogen chloride . Therefore, it should be stored in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces .
Properties
IUPAC Name |
chloro-dimethyl-propan-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSi/c1-5(2)7(3,4)6/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXVDEMHEKQQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408351 | |
| Record name | Dimethylisopropylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3634-56-8 | |
| Record name | Chlorodimethyl(1-methylethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3634-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylisopropylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro-isopropyl-dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)









![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)

